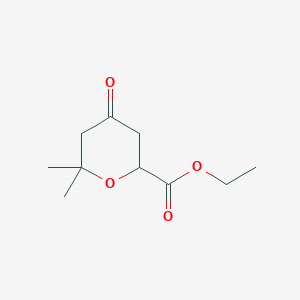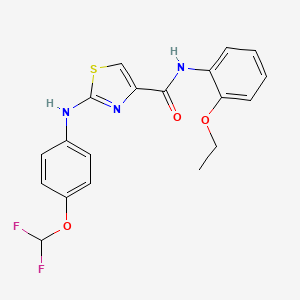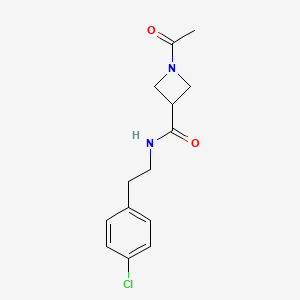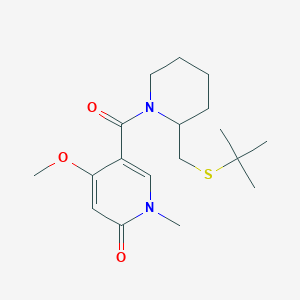
4-Chloro-8-methyl-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-methyl-1,5-naphthyridine is a chemical compound with the CAS Number: 1360704-47-7 . It has a molecular weight of 178.62 . It is a powder in physical form .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-8-methyl [1,5]naphthyridine . The InChI code for this compound is 1S/C9H7ClN2/c1-6-2-4-12-9-7 (10)3-5-11-8 (6)9/h2-5H,1H3 .Chemical Reactions Analysis
1,5-Naphthyridines, including this compound, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . This reaction occurs through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
4-Chloro-8-methyl-1,5-naphthyridine serves as an intermediate in chemical syntheses, showing diverse reactivity patterns. It is used in the preparation of various substituted naphthyridines through palladium-catalyzed cross-coupling reactions, showcasing its utility in constructing complex molecular architectures. The compound's reactivity with different amino-containing groups highlights its versatility in synthesizing potential reversible inhibitors, although their pharmacological significance may vary (Björk et al., 1996). Furthermore, its interaction with nucleophiles under varying conditions leads to mono- and di-amino-substituted derivatives, indicating its potential in generating diverse chemical entities (Sirakanyan et al., 2014).
Ligand Development for Metal Complexes
The structural flexibility of this compound aids in the development of ligands for metal complexes, contributing to advancements in coordination chemistry. Its elaboration into bidentate and tridentate ligands facilitates the construction of heteroleptic mono- and dinuclear Ru(II) complexes. These complexes are investigated for their electronic absorption, redox properties, and potential in catalysis, offering insights into the communication between metal centers and the impact of ligand design on complex behavior (Singh & Thummel, 2009).
Photoluminescent Materials
The synthesis of tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and tetracarbonyl(naphthyridylamido)rhenium(I) complexes using this compound derivatives demonstrates its role in creating photoluminescent materials. These complexes exhibit unique luminescence properties, with potential applications in the development of new materials for optical and electronic devices. The investigation of their photophysical behavior enriches the field of inorganic chemistry and materials science (Zuo et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
4-Chloro-8-methyl-1,5-naphthyridine is a derivative of the 1,5-naphthyridine class of compounds . These compounds are known to exhibit a variety of biological activities . .
Mode of Action
1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the biological activity of 1,5-naphthyridines , it is plausible that this compound could interact with various biochemical pathways.
Result of Action
Given the biological activity of 1,5-naphthyridines , it is plausible that this compound could have various effects at the molecular and cellular level.
Propriétés
IUPAC Name |
4-chloro-8-methyl-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-4-12-9-7(10)3-5-11-8(6)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABZGVZBFFYKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867381.png)
![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2867382.png)
![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867383.png)
![4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2867386.png)

![9-(4-butoxyphenyl)-2-(3-methoxybenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2867391.png)

![1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2867393.png)
![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)




